3-Bromo-2-fluoro-6-propoxybenzoic acid 3-Bromo-2-fluoro-6-propoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19770642
InChI: InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)9(12)8(7)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H10BrFO3
Molecular Weight: 277.09 g/mol

3-Bromo-2-fluoro-6-propoxybenzoic acid

CAS No.:

Cat. No.: VC19770642

Molecular Formula: C10H10BrFO3

Molecular Weight: 277.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-6-propoxybenzoic acid -

Specification

Molecular Formula C10H10BrFO3
Molecular Weight 277.09 g/mol
IUPAC Name 3-bromo-2-fluoro-6-propoxybenzoic acid
Standard InChI InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)9(12)8(7)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Standard InChI Key ZAJARFPLHNGOHX-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C(=C(C=C1)Br)F)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-bromo-2-fluoro-6-propoxybenzoic acid features a benzoic acid core substituted at the 2-, 3-, and 6-positions with fluorine, bromine, and a propoxy group, respectively. The IUPAC name, 3-bromo-2-fluoro-6-propoxybenzoic acid, reflects this substitution pattern (Table 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀BrFO₃
Molecular Weight277.09 g/mol
IUPAC Name3-bromo-2-fluoro-6-propoxybenzoic acid
Canonical SMILESCCCOC1=C(C(=C(C=C1)Br)F)C(=O)O
InChI KeyZAJARFPLHNGOHX-UHFFFAOYSA-N
PubChem CID164893477

The propoxy group (-OCH₂CH₂CH₃) introduces steric bulk and lipophilicity, while bromine and fluorine enhance electrophilic reactivity and hydrogen-bonding potential. Density functional theory (DFT) simulations of analogous benzoic acids predict distorted bond angles at substituted positions, such as a 120.2° C6–C1–C2 angle, due to electronic repulsion between substituents .

Synthetic Methodologies

Synthesis typically involves sequential substitution reactions on a pre-functionalized benzene ring. A plausible route, inferred from patent CN104058956A , involves:

  • Bromination: Electrophilic bromination of 2-fluoro-6-propoxybenzoic acid using bromine (Br₂) in chloroform at 0–25°C.

  • Purification: Solvent removal under reduced pressure, followed by recrystallization in ethanol to yield the pure product.

While specific reaction yields for 3-bromo-2-fluoro-6-propoxybenzoic acid are undocumented, similar brominations of dimethoxybenzoic acids achieve 70–85% efficiency under optimized conditions . Critical challenges include regioselectivity control and minimizing dehalogenation side reactions.

Physicochemical Properties

  • LogP: ~2.1 (moderate lipophilicity due to the propoxy group)

  • Aqueous Solubility: <1 mg/mL at 25°C, based on analogues like 3-bromo-6-fluoro-2-methylbenzoic acid .

  • Acidity: The carboxylic acid group likely has a pKa of ~4.2, comparable to substituted benzoic acids .

Spectroscopic Characterization

Though direct FTIR or Raman spectra for this compound are unpublished, studies on 2-bromobenzoic acid and toluic acid provide methodological frameworks :

  • FTIR: Expected peaks include:

    • 1690 cm⁻¹ (C=O stretch of carboxylic acid)

    • 1250–1100 cm⁻¹ (C-O-C asymmetric stretch of propoxy)

    • 750 cm⁻¹ (C-Br bending)

  • NMR: Predicted ¹H NMR signals (δ ppm):

    • 1.05 (t, 3H, -OCH₂CH₂CH₃)

    • 4.50 (m, 2H, -OCH₂-)

    • 7.20–8.10 (m, 3H, aromatic protons)

B3LYP/6-311G(d,p) calculations for analogous systems show <5% deviation between experimental and theoretical vibrational frequencies, validating such predictions .

Applications in Medicinal Chemistry

The compound’s bioactivity remains understudied, but its structural features align with pharmacophore motifs in:

  • Enzyme Inhibitors: Bromine and fluorine enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).

  • Antibacterial Agents: Halogenated benzoic acids disrupt bacterial cell wall synthesis, as seen in 4-aminobenzoic acid derivatives .

  • Prodrug Development: The carboxylic acid group facilitates conjugation with targeting moieties.

Future Research Priorities

  • Synthetic Optimization: Develop catalytic bromination methods to improve regioselectivity.

  • Pharmacological Screening: Evaluate in vitro toxicity and target engagement using high-throughput assays.

  • Spectroscopic Benchmarking: Acquire experimental FTIR, NMR, and mass spectra to validate computational models.

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